tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate
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Overview
Description
tert-butyl N-{2-[1-(fluoromethyl)-2-oxabicyclo[211]hexan-4-yl]ethyl}carbamate is a synthetic organic compound with a complex bicyclic structure
Preparation Methods
The synthesis of tert-butyl N-{2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl}carbamate involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic structure is typically formed through a Diels-Alder reaction, where a diene and a dienophile react under controlled conditions to form the bicyclic system.
Introduction of the fluoromethyl group: The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.
Attachment of the tert-butyl carbamate group: The final step involves the reaction of the intermediate compound with tert-butyl isocyanate to form the desired carbamate.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
tert-butyl N-{2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butyl N-{2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl}carbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-butyl N-{2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl}carbamate can be compared with other similar compounds, such as:
tert-butyl N-{2-[1-(methyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl}carbamate: This compound lacks the fluorine atom, which may affect its reactivity and biological activity.
tert-butyl N-{2-[1-(chloromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl}carbamate: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological properties.
The uniqueness of tert-butyl N-{2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl}carbamate lies in its specific substitution pattern and the presence of the fluoromethyl group, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C13H22FNO3 |
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Molecular Weight |
259.32 g/mol |
IUPAC Name |
tert-butyl N-[2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl]carbamate |
InChI |
InChI=1S/C13H22FNO3/c1-11(2,3)18-10(16)15-5-4-12-6-13(7-12,8-14)17-9-12/h4-9H2,1-3H3,(H,15,16) |
InChI Key |
KMMSTYNMYKFFJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC12CC(C1)(OC2)CF |
Origin of Product |
United States |
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